

# Monitoring the Efficacy of IMG936 in Preclinical Models: Application Notes and Protocols

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## Compound of Interest

Compound Name: CI-936

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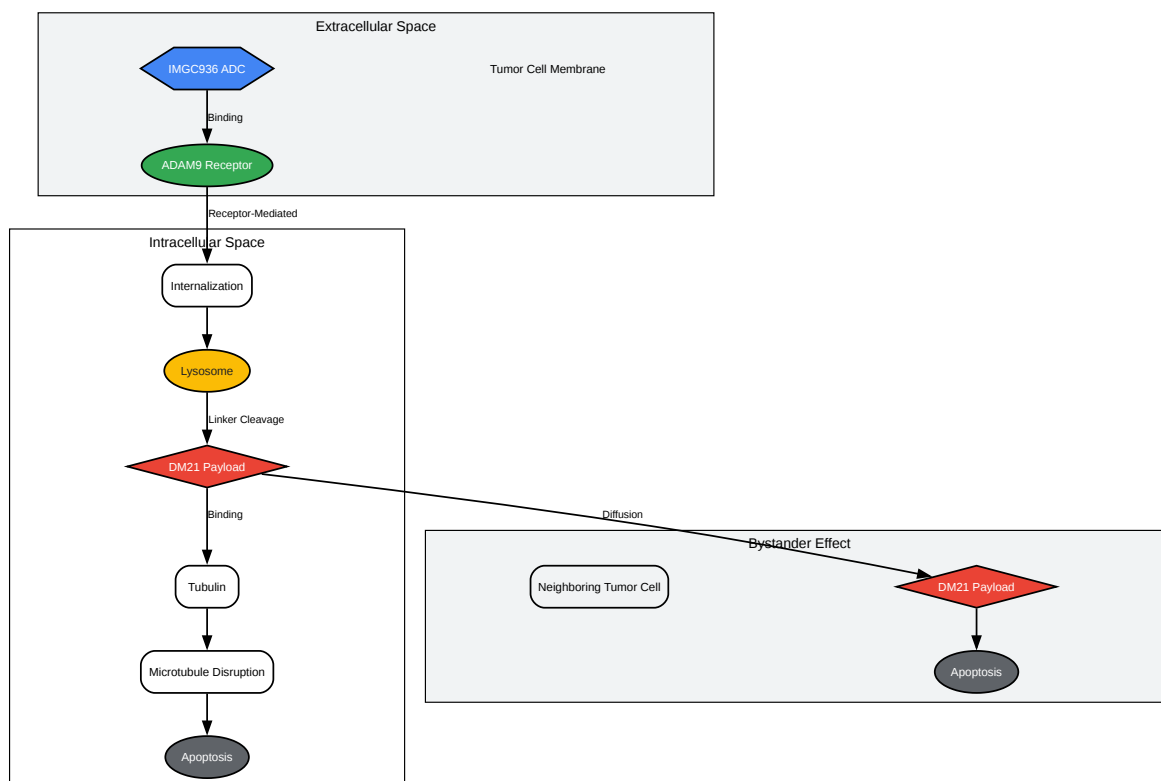
## Introduction

IMG936 is a first-in-class antibody-drug conjugate (ADC) targeting A Disintegrin and Metalloproteinase domain-containing protein 9 (ADAM9), a cell surface protein overexpressed in various solid tumors with limited expression in normal tissues.<sup>[1][2][3]</sup> This makes ADAM9 an attractive target for ADC-based therapies. IMG936 comprises a high-affinity humanized anti-ADAM9 antibody, site-specifically conjugated to the maytansinoid payload DM21 via a stable tripeptide linker.<sup>[1][4][5]</sup> The antibody component is engineered with a YTE mutation to extend its plasma half-life and enhance exposure.<sup>[1][3][6]</sup> This document provides detailed application notes and protocols for monitoring the preclinical efficacy of IMG936, focusing on in vitro and in vivo methodologies.

## Mechanism of Action

IMG936 exerts its anti-tumor activity through a targeted delivery of the cytotoxic payload, DM21, to ADAM9-expressing cancer cells. Upon binding to ADAM9 on the tumor cell surface, IMG936 is internalized.<sup>[1][5]</sup> Inside the cell, the linker is cleaved, releasing the DM21 payload. DM21 then binds to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.<sup>[4]</sup> Furthermore, the released payload can diffuse into neighboring

antigen-negative tumor cells, inducing a "bystander effect" that enhances the overall anti-tumor activity.[3][6]



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**Caption:** Mechanism of action of IMGC936.

## Data Presentation: In Vitro Cytotoxicity of IMGC936

The following table summarizes the in vitro cytotoxic activity of IMGC936 against a panel of human cancer cell lines with varying ADAM9 expression levels.

Cell Line	Cancer Type	ADAM9 Expression (H-Score)	IMGC936 IC50 (nmol/L)
NCI-H1703	Non-Small Cell Lung	High	0.2 - 10
EBC-1	Non-Small Cell Lung	Moderate (130)	Not explicitly stated, but showed significant in vivo response
Gastric Cancer Cell Lines	Gastric	Medium to High (73% with H-score > 100)	Potent activity reported
Pancreatic Cancer Cell Lines	Pancreatic	High (85% with H-score > 100)	Potent activity reported
Triple-Negative Breast Cancer (TNBC) Cell Lines	Breast	Medium to High (65% with H-score > 100)	Potent activity reported
Colorectal Cancer Cell Lines	Colorectal	Not specified	Potent activity reported

Note: IC50 values can vary between experiments. The sensitivity to IMGC936 is not solely dependent on ADAM9 expression levels; other factors like internalization and processing rates may also play a role.[\[3\]](#)

## Experimental Protocols

### In Vitro Cytotoxicity Assay (WST-8 Assay)

This protocol outlines the measurement of IMGC936-mediated cytotoxicity in ADAM9-positive tumor cell lines using a WST-8 based cell viability assay.

Materials:

- ADAM9-positive tumor cell lines
- Complete cell culture medium
- IMGC936 and a non-targeting control ADC

- 96-well cell culture plates
- WST-8 reagent
- Microplate reader

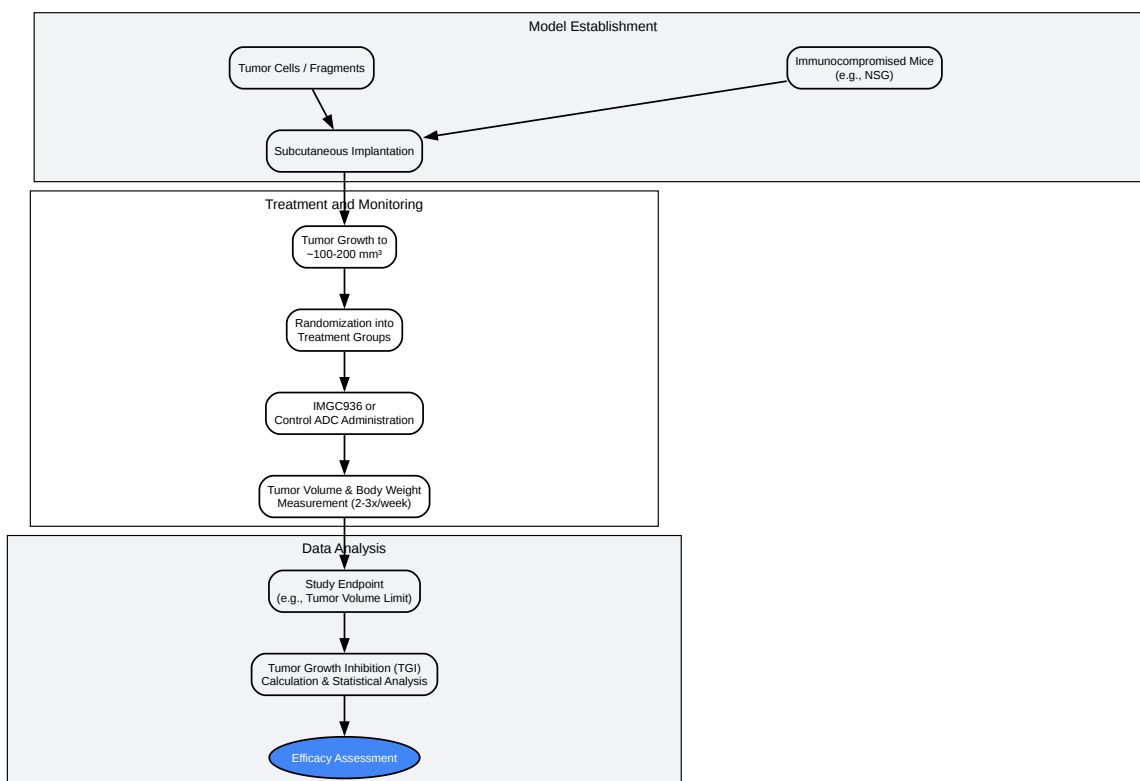
Protocol:

- Cell Seeding:
  - Harvest and count the desired tumor cells.
  - Seed the cells in a 96-well plate at a density of 2,000-4,000 cells per well in 100  $\mu$ L of complete culture medium.
  - Incubate the plate overnight at 37°C in a humidified 5% CO<sub>2</sub> incubator to allow for cell attachment.
- Compound Treatment:
  - Prepare serial dilutions of IMG936 and the non-targeting control ADC in complete culture medium.
  - Remove the medium from the wells and add 100  $\mu$ L of the diluted compounds to the respective wells. Include wells with medium only as a blank control and wells with untreated cells as a vehicle control.
  - Incubate the plate for 72-120 hours at 37°C in a humidified 5% CO<sub>2</sub> incubator.
- WST-8 Assay:
  - Add 10  $\mu$ L of WST-8 reagent to each well.
  - Incubate the plate for 2-4 hours at 37°C.
  - Gently shake the plate for 1 minute to ensure uniform color distribution.
- Data Acquisition and Analysis:

- Measure the absorbance at 450 nm using a microplate reader.
- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability relative to the untreated control.
- Plot the cell viability against the log of the compound concentration and determine the IC50 value using a non-linear regression sigmoidal curve fit.

## In Vivo Tumor Growth Inhibition in Xenograft Models

This protocol describes the evaluation of IMGC936 anti-tumor efficacy in both cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.



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**Caption:** Experimental workflow for in vivo xenograft studies.

#### Materials:

- ADAM9-positive human tumor cell lines or PDX tissue
- Immunocompromised mice (e.g., NOD-scid GAMMA (NSG) mice)
- Matrigel (for CDX models)
- IMGC936 and a non-targeting control ADC
- Calipers for tumor measurement

#### Protocol:

- Tumor Implantation:
  - CDX Models: Harvest tumor cells and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio). Subcutaneously inject approximately  $5 \times 10^6$  cells into the flank of each mouse.
  - PDX Models: Surgically implant small tumor fragments (2-3 mm<sup>3</sup>) subcutaneously into the flank of each mouse.[\[7\]](#)
- Tumor Growth and Randomization:
  - Monitor tumor growth by measuring the length and width with calipers 2-3 times per week. Calculate tumor volume using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
  - When tumors reach an average volume of 100-200 mm<sup>3</sup>, randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC control, IMGC936 at various doses).
- Treatment Administration:
  - Administer IMGC936 and control ADCs intravenously (IV) at the desired dose and schedule. A single dose of 8.6 mg/kg has shown significant anti-tumor activity in some preclinical models.[\[8\]](#)

- Efficacy Monitoring:
  - Continue to monitor tumor volume and body weight 2-3 times per week.
  - The study endpoint is typically reached when tumors in the control group reach a predetermined size (e.g., 2000 mm<sup>3</sup>) or if signs of toxicity are observed.
- Data Analysis:
  - Calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control group.
  - Perform statistical analysis to determine the significance of the anti-tumor effect.

## Bystander Killing Assay

This protocol is designed to evaluate the ability of IMG936 to kill neighboring antigen-negative cells.

Materials:

- ADAM9-positive tumor cell line
- ADAM9-negative tumor cell line (can be generated by CRISPR/Cas9 knockout) fluorescently labeled (e.g., with RFP or GFP)
- IMG936
- 96-well plates
- Live-cell imaging system or flow cytometer

Protocol:

- Co-culture Seeding:
  - Seed a fixed number of fluorescently labeled ADAM9-negative cells (e.g., 5,000 cells/well) in a 96-well plate.

- In the same wells, seed varying numbers of unlabeled ADAM9-positive cells to create different ratios of positive to negative cells.
- Treatment:
  - Treat the co-cultures with a concentration of IMGC936 that is cytotoxic to the ADAM9-positive cells but has minimal direct effect on the ADAM9-negative cells.
  - Include untreated co-cultures as a control.
- Monitoring and Analysis:
  - Incubate the plates for 5 days.
  - Monitor the viability of the fluorescently labeled ADAM9-negative cells using a live-cell imaging system or by flow cytometry.
  - A decrease in the number of viable ADAM9-negative cells in the presence of ADAM9-positive cells and IMGC936 indicates a bystander effect.[\[9\]](#)[\[10\]](#)

## Conclusion

The protocols and data presented in these application notes provide a framework for the preclinical evaluation of IMGC936 efficacy. The in vitro cytotoxicity and bystander killing assays are crucial for determining the direct and indirect anti-tumor activity of the ADC, while the in vivo xenograft models provide essential information on its efficacy in a more complex biological system. Consistent and rigorous application of these methodologies will enable researchers to accurately assess the therapeutic potential of IMGC936 and guide its further development.

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